molecular formula C22H26N2O4 B2876063 3,4-diethoxy-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide CAS No. 922129-92-8

3,4-diethoxy-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

Cat. No. B2876063
CAS RN: 922129-92-8
M. Wt: 382.46
InChI Key: CDLQKNHOWMMJMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a derivative of quinoline, a type of nitrogen-containing heterocycle. Quinolines have a wide range of applications in medicinal chemistry due to their pharmaceutical and biological activities .


Molecular Structure Analysis

Quinoline derivatives display different tautomeric forms, which can affect their chemical properties and biological activities .


Chemical Reactions Analysis

Quinoline derivatives can undergo a variety of chemical reactions, including functionalization and ring-opening reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Quinoline derivatives, for example, are often planar molecules that can participate in pi stacking interactions .

Scientific Research Applications

Synthesis of Heterocycles

Quinoline derivatives are pivotal in the synthesis of various heterocyclic compounds. The compound can be utilized to synthesize four to seven-membered heterocycles, which are often associated with unique biological activities . These heterocycles can serve as key intermediates in the development of new pharmaceuticals.

Antiviral Agents

Indole and quinoline derivatives have shown potential as antiviral agents. Modifications of the quinoline moiety, similar to the one present in our compound, can lead to the development of new antiviral drugs with efficacy against a range of RNA and DNA viruses .

Anti-inflammatory Applications

The anti-inflammatory properties of indole and quinoline derivatives make them suitable for the development of anti-inflammatory medications. The structural complexity of the compound allows for interaction with various biological targets involved in inflammation .

Anticancer Research

Quinoline derivatives are explored for their anticancer properties. The compound’s ability to intercalate with DNA or inhibit key enzymes involved in cell proliferation makes it a candidate for anticancer drug development .

Antioxidant Properties

Compounds with quinoline structures have been studied for their antioxidant capabilities. The presence of the quinoline nucleus can scavenge free radicals, which is beneficial in preventing oxidative stress-related diseases .

Antibacterial Activity

The structural features of quinoline derivatives contribute to their antibacterial activity. Research into compounds like 3,4-diethoxy-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide could lead to the discovery of new antibacterial agents, especially against resistant strains .

Antimalarial Potential

Historically, quinine, a quinoline derivative, has been used to treat malaria. By exploring the antimalarial potential of our compound, it could contribute to the development of novel treatments for this disease .

Neuropharmacological Applications

Quinoline derivatives have been investigated for their neuropharmacological effects, including their potential use in treating neurodegenerative diseases. The compound’s ability to cross the blood-brain barrier and interact with central nervous system receptors could be harnessed for therapeutic purposes .

Safety And Hazards

The safety and hazards associated with a compound depend on its specific structure and properties. Some quinoline derivatives have been found to have toxic effects, so appropriate safety precautions should be taken when handling these compounds .

Future Directions

Research into quinoline derivatives is ongoing, and these compounds continue to be of interest in the development of new pharmaceuticals .

properties

IUPAC Name

3,4-diethoxy-N-(1-ethyl-2-oxo-3,4-dihydroquinolin-6-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O4/c1-4-24-18-10-9-17(13-15(18)8-12-21(24)25)23-22(26)16-7-11-19(27-5-2)20(14-16)28-6-3/h7,9-11,13-14H,4-6,8,12H2,1-3H3,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDLQKNHOWMMJMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC(=C(C=C3)OCC)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-diethoxy-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.